molecular formula C18H16N2O4S B2999126 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-58-4

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2999126
CAS RN: 868230-58-4
M. Wt: 356.4
InChI Key: XTTZBSFYEVDNRI-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMAB, is a synthetic compound that has been widely used in scientific research. DMAB belongs to the class of benzothiazole derivatives, which have been reported to possess various biological activities.

Advantages and Limitations for Lab Experiments

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its biological activities are well established. However, there are some limitations to the use of this compound in lab experiments. This compound can be toxic at high concentrations, and its effects on living organisms are not fully understood. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of this compound derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the molecular targets of this compound, which may provide insights into its mechanism of action. Additionally, the use of this compound in combination with other drugs may enhance its biological activities and reduce toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its clinical development.

Synthesis Methods

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized by the reaction of 4-amino-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has been extensively used in scientific research due to its unique chemical structure and biological activities. It has been reported to possess antitumor, antiviral, and antimicrobial activities. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-15-13(23-2)8-9-14(24-3)16(15)25-18/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZBSFYEVDNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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